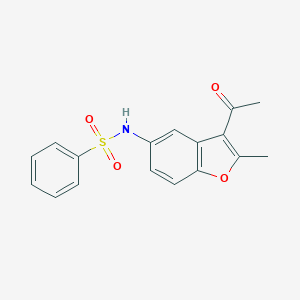
N-(3-Acetyl-2-methyl-benzofuran-5-yl)-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Acetyl-2-methyl-benzofuran-5-yl)-benzenesulfonamide, commonly known as AMBS, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of AMBS is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. Specifically, AMBS has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. Additionally, AMBS has been shown to modulate the activity of various enzymes involved in the production of reactive oxygen species, which play a role in neurodegenerative diseases.
Biochemical and Physiological Effects
AMBS has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from oxidative stress. Additionally, AMBS has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AMBS in lab experiments is its ability to inhibit the growth of various cancer cells, making it a potential candidate for cancer therapy. Additionally, AMBS has been shown to have low toxicity in animal models, making it a safer alternative to other cancer drugs. However, one limitation of using AMBS in lab experiments is its limited solubility in water, which may affect its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for AMBS research, including the development of more efficient synthesis methods, the identification of its specific targets in cancer cells, and the investigation of its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Additionally, the development of AMBS derivatives with improved solubility and bioavailability may enhance its effectiveness as a therapeutic agent.
Métodos De Síntesis
AMBS can be synthesized through a multi-step process involving the condensation of 3-acetyl-2-methylbenzofuran with benzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure AMBS.
Aplicaciones Científicas De Investigación
AMBS has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, AMBS has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Inflammation research has also shown that AMBS can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, AMBS has demonstrated neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propiedades
Nombre del producto |
N-(3-Acetyl-2-methyl-benzofuran-5-yl)-benzenesulfonamide |
|---|---|
Fórmula molecular |
C17H15NO4S |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H15NO4S/c1-11(19)17-12(2)22-16-9-8-13(10-15(16)17)18-23(20,21)14-6-4-3-5-7-14/h3-10,18H,1-2H3 |
Clave InChI |
YGMUNKYGFOAJCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C |
SMILES canónico |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C |
Solubilidad |
0.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



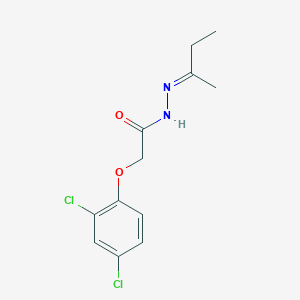
![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)
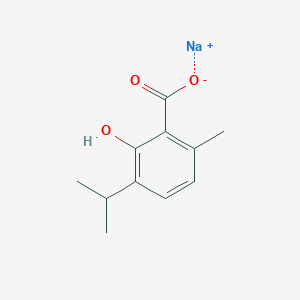
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)
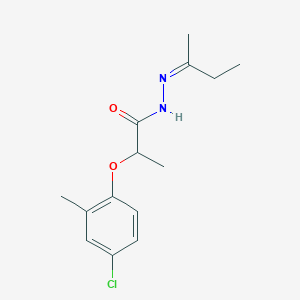
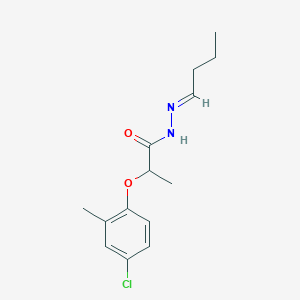
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)
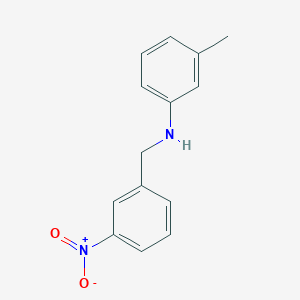
![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)
